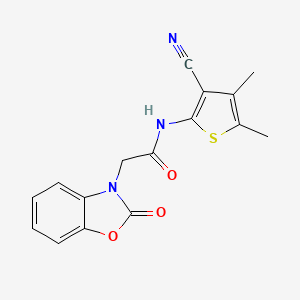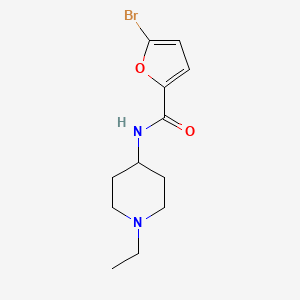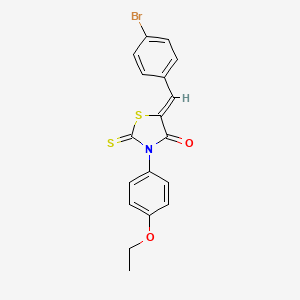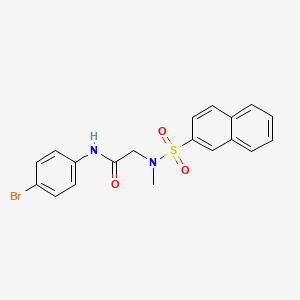![molecular formula C22H23N3OS B4577974 4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine](/img/structure/B4577974.png)
4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine
説明
The focus of the study is on a complex pyrazole derivative, incorporating a morpholine ring and a methylphenyl group, indicative of potential pharmacological activities or unique chemical properties. The molecule's design is likely aimed at exploring interactions with biological targets or investigating new chemical reactivities.
Synthesis Analysis
The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler building blocks. Techniques such as nucleophilic substitution, condensation reactions, and perhaps palladium-catalyzed coupling reactions (e.g., Suzuki or Sonogashira couplings) could be involved in introducing the various functional groups and assembling the final structure.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's exact structure, including the configuration of its stereo-centers and the conformation of flexible parts like the morpholine ring.
Chemical Reactions and Properties
Compounds featuring both a pyrazole and a morpholine moiety could participate in a variety of chemical reactions. They might exhibit nucleophilic sites at the nitrogen atoms, electrophilic sites at the carbonyl or thioether functionalities, and potentially undergo oxidation or reduction reactions depending on the chemical environment.
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point would depend on the compound's overall polarity, molecular weight, and the presence of functional groups capable of forming hydrogen bonds. The morpholine ring could enhance solubility in water and polar solvents, while the aromatic parts might favor solubility in organic solvents.
Chemical Properties Analysis
Chemically, the presence of both electron-donating (morpholine) and electron-withdrawing groups (phenyl, pyrazole) within the molecule could result in interesting reactivity patterns, affecting its acidity/basicity, reactivity towards nucleophiles/electrophiles, and potential for forming coordination complexes with metals.
Unfortunately, without direct studies on "4-{2-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]ethanethioyl}morpholine," these sections could only be speculated based on common chemical principles and the functional groups present in the molecule. For compounds with such specificity, experimental data from synthetic organic chemistry and analytical techniques would be essential for a comprehensive understanding.
For detailed studies and experimental findings on similar compounds, refer to these research articles:
- Synthesis and characterization studies provide insights into the methodologies used to construct complex molecules and their structural elucidation (Mamatha S.V et al., 2019).
- QSAR analysis of derivatives explores the relationship between molecular structure and biological activity, offering a theoretical basis for designing new potential antioxidants (І. Drapak et al., 2019).
科学的研究の応用
Synthesis and Characterization
- Efficient Synthesis of Derivatives : A study by Prajapati et al. (2015) detailed an efficient one-pot synthesis method for creating new 1,4-dihydropyridine derivatives using a multicomponent reaction. This approach highlights the synthetic versatility of pyrazole and morpholine-containing compounds, suggesting a method that might be applicable to synthesizing the compound (Prajapati, Senjani, & Naliapara, 2015).
Biological Activities
- Antiparasitic Activities : Kuettel et al. (2007) synthesized a series of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives and assayed them in vitro against various parasites, demonstrating moderate to very good activity against blood stage T. b. rhodesiense. This study suggests that morpholine derivatives can be potent antiparasitic agents, which could extend to the compound of interest (Kuettel, Zambon, Kaiser, Brun, Scapozza, & Perozzo, 2007).
Molecular Docking and Antimicrobial Activity
- Molecular Docking and Antibacterial Activity : Research by Khumar, Ezhilarasi, and Prabha (2018) on novel synthesized pyrazole derivatives, including those with morpholine groups, involved molecular docking to evaluate interactions with bacterial proteins. This study demonstrates the potential of such compounds for developing new antimicrobial agents (Khumar, Ezhilarasi, & Prabha, 2018).
QSAR Analysis for Antioxidant Design
- QSAR Analysis of Derivatives : A study conducted by Drapak et al. (2019) focused on QSAR-analysis of derivatives similar in structure, aiming to determine molecular parameters influencing antioxidant activity. This research provides a theoretical basis for designing new potential antioxidants, relevant to compounds incorporating morpholine and pyrazole structures (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Synthetic Pathways and Characterization
- Novel Synthesis Routes : Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route towards Mannich bases of 4-hydroxyacetophenone derivatives, including morpholine. This study illustrates the potential for innovative synthesis approaches that could be adapted for related compounds (Aljohani, Said, Lentz, Basar, Albar, Alraqa, & Ali, 2019).
特性
IUPAC Name |
2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-17-7-9-18(10-8-17)22-19(15-21(27)24-11-13-26-14-12-24)16-25(23-22)20-5-3-2-4-6-20/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFUTDBSVOXLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CC(=S)N3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333548 | |
| Record name | 2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
882216-74-2 | |
| Record name | 2-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylethanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-pyridinylmethyl)amino]methylene}-N'-phenylurea](/img/structure/B4577908.png)



![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)
![4-ethoxy-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B4577968.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)